2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine
Description
Properties
IUPAC Name |
2-pyridin-3-yl-2-thiophen-2-ylsulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c12-7-10(9-3-1-5-13-8-9)17(14,15)11-4-2-6-16-11/h1-6,8,10H,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COILNLCMPPWTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Heterocyclic Synthesis
The pyridin-3-yl group is typically introduced via:
- Hantzsch dihydropyridine synthesis : Cyclocondensation of ethyl acetoacetate, ammonium acetate, and aldehydes under acidic conditions, followed by oxidation to the aromatic system.
- Nucleophilic aromatic substitution : Halogenated pyridines (e.g., 3-bromopyridine) react with ammonia or amines at elevated temperatures (120-150°C) in polar aprotic solvents.
Recent advances from demonstrate transition-metal-catalyzed C-H activation , enabling direct amination of pyridine at the 3-position using dirhodium catalysts (Table 1).
Table 1: Pyridine Functionalization Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch synthesis | HCl/EtOH | 80 | 62 | |
| Nucleophilic substitution | - | 145 | 78 | |
| Rh-catalyzed C-H amination | Rh₂(esp)₂ | 100 | 91 |
Thiophene Sulphonylation Strategies
Direct Sulphonylation of Thiophene
Patent discloses sulfonylation using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, achieving 84% yield for thien-2-ylsulphonyl chloride. Critical parameters:
Directed Metallation Approach
The 2024 Chemical Reviews article describes lithiation-directed sulphonylation :
- Deprotonate thiophene at −78°C using LDA (lithium diisopropylamide)
- Trap with SO₂ gas to form lithium sulfinate
- Oxidize with m-CPBA (meta-chloroperbenzoic acid) to sulphonyl group
This method achieves 92% regioselectivity for the 2-position, surpassing traditional electrophilic methods.
Ethylamine Backbone Construction
Gabriel Synthesis Modifications
Patent details a optimized Gabriel synthesis variant:
- Phthalimide protection of ammonia (K₂CO₃, DMF, 110°C, 6 h)
- Alkylation with 1,2-dibromoethane (molar ratio 1:1.05, 70°C)
- Hydrazinolysis (NH₂NH₂·H₂O, ethanol reflux) to free ethylamine
Yield improvements (78% vs. traditional 54%) stem from controlled stoichiometry and solvent selection.
Reductive Amination
For substrates with ketone intermediates:
- Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (4:1)
- pH maintained at 5-6 using acetate buffer
Convergent Coupling Methodologies
Nucleophilic Acyl Substitution
Reacting pyridin-3-ylamine with thien-2-ylsulphonyl chloride:
- Generate sulphonamide intermediate (Et₃N, THF, 0°C)
- Alkylate with 2-bromoethylamine hydrobromide (KI, DMF, 80°C)
Key challenge : Competing N- vs. S-alkylation addressed using phase-transfer catalysis (18-crown-6 ether).
Mitsunobu Reaction for C-N Bond Formation
Modern approaches from employ:
- DIAD (diisopropyl azodicarboxylate)/PPh₃ system
- TBS-protected ethylamine for improved stereocontrol
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC method (USP L7 column):
Industrial-Scale Optimization
Patent discloses a continuous flow process achieving 89% yield at kilogram scale:
- Microreactor sulfonylation (residence time 2.1 min)
- Inline IR monitoring of intermediate formation
- Crystallization-induced asymmetric transformation for enantiopure product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings (pyridine and thiophene) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure, which could interact with biological targets.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of both pyridine and thiophene rings allows for diverse interactions, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Example: 2-(2-Trifluoromethyl-pyridin-3-yl)-ethylamine (CAS: 1000539-32-1)
| Property | Target Compound | 2-(2-Trifluoromethyl-pyridin-3-yl)-ethylamine |
|---|---|---|
| Pyridine Substituent | None (position 3) | Trifluoromethyl (position 2) |
| Additional Groups | Thiophene sulfonyl | None |
| Molecular Weight | ~280–300 g/mol (estimated) | 190.17 g/mol |
| Key Features | Polar sulfonyl group | Lipophilic CF₃ group |
Key Differences :
- The pyridine substitution pattern (position 3 vs. 2) alters electronic effects, influencing reactivity and binding interactions.
Thiophene-Containing Ethylamines
Example: Thiophene-2-ethylamine (CAS: 30433-91-1)
| Property | Target Compound | Thiophene-2-ethylamine |
|---|---|---|
| Sulfonyl Group | Present | Absent |
| Pyridine Moiety | Present | Absent |
| Stability | Likely more stable | Air-sensitive (turns red upon oxidation) |
| Applications | Potential enzyme inhibitors | HCV inhibitor synthesis, carbon nanotube functionalization |
Key Differences :
- The absence of sulfonyl and pyridine groups in thiophene-2-ethylamine reduces steric bulk and polarity, favoring applications in nanomaterial functionalization.
- The target compound’s sulfonyl group may improve stability and suitability for biological targets requiring polar interactions.
Sulfonyl/Sulfinyl Ethylamine Derivatives
Example: 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
| Property | Target Compound | Sulfinyl Analog |
|---|---|---|
| Sulfur Oxidation | Sulfonyl (-SO₂-) | Sulfinyl (-SO-) |
| Heterocycles | Pyridine + thiophene | Pyridine + benzimidazole |
| Complexity | Moderate | High (multiple aromatic systems) |
Key Differences :
- The benzimidazole moiety in the analog introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological systems.
Biological Activity
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine, often referred to as a pyridine-thiophene compound, is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound features a pyridine ring, a thiophene ring, and a sulfonyl group, which together contribute to its unique chemical properties and biological interactions. Its molecular formula is with a molecular weight of 304.21 g/mol.
The biological activity of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine is primarily linked to its interaction with various cellular pathways, particularly the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in regulating cell growth, metabolism, and survival. Research indicates that the compound may inhibit key proteins involved in cell proliferation and survival, making it a candidate for cancer treatment and other therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For instance, the compound showed significant cytotoxicity against various human cancer cell lines in MTT assays, suggesting its potential as an anti-cancer agent .
Table 1: Cytotoxic Effects of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine on Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induces apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Significant reduction in viability |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Case Study on Lung Cancer : A study investigating the effects of the compound on A549 lung cancer cells found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Breast Cancer Research : Another study focused on MCF7 breast cancer cells demonstrated that treatment with this compound led to decreased proliferation rates and increased markers of apoptosis .
- Cervical Cancer Investigation : In HeLa cells, the compound was shown to activate apoptotic pathways, leading to significant reductions in cell survival .
Comparative Analysis with Similar Compounds
The unique structure of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine distinguishes it from other similar compounds. Below is a comparative analysis:
Table 2: Comparison of Biological Activity with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-3-yl)ethylamine | Lacks thiophene and sulfonyl groups | Moderate anti-cancer activity |
| 2-(Thien-2-yl)sulphonyl ethylamine | Lacks pyridine ring | Limited activity against specific cancers |
| 2-(Pyridin-3-yl)-4-thiazole | Contains thiazole instead of thiophene | Enhanced anti-cancer properties |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential sulfonylation and amine coupling reactions. Key steps include:
- Sulfonylation: Reacting thien-2-ylsulfonyl chloride with a pyridinyl-ethylamine precursor under basic conditions (e.g., DIPEA or triethylamine) to form the sulfonyl intermediate. Triethylamine may introduce nucleophilic impurities (e.g., ethylamine byproducts), so DIPEA is preferred to minimize side reactions .
- Solvent Optimization: Polar aprotic solvents like dichloromethane or ethanol enhance reaction homogeneity and yield .
- Purification: Column chromatography or recrystallization is critical for removing unreacted sulfonyl chlorides or amine residues. Monitor purity via TLC or HPLC .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR identify pyridine and thiophene protons (δ 7–9 ppm) and sulfonyl group integration. H-N HMBC can resolve amine-proton coupling .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak). Fragmentation patterns distinguish sulfonyl and pyridinyl moieties .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% formic acid .
Basic: How should researchers handle storage and stability challenges for this compound?
Answer:
- Storage: Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation. Use desiccants in sealed containers .
- Stability Monitoring: Regular NMR or FT-IR checks detect sulfonyl hydrolysis or amine oxidation. Avoid prolonged exposure to light or moisture .
Advanced: How can researchers address synthetic impurities like ethylamine byproducts during sulfonylation?
Answer:
- Base Selection: Replace triethylamine with DIPEA to suppress nucleophilic side reactions. DIPEA’s steric bulk reduces undesired alkylation .
- Reaction Monitoring: Use in-situ FT-IR to track sulfonyl chloride consumption. Quench excess reagents with ice-cold water to halt side reactions .
- Byproduct Identification: LC-MS/MS and H NMR coupled with spiking experiments confirm impurity structures .
Advanced: What crystallographic challenges arise for this compound, and how can SHELX software improve structure determination?
Answer:
- Challenges: Low crystal quality due to flexible ethylamine chain and sulfonyl group disorder. Twinning or weak diffraction may occur.
- SHELX Optimization:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data. Restrain sulfonyl S–O bond lengths to 1.43 Å to reduce overfitting .
- Validation: Check ADDSYM in PLATON to confirm space group correctness .
Advanced: How can contradictory biological activity data across assay systems be resolved?
Answer:
- Assay Validation:
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Control solvent effects (DMSO concentration ≤0.1%) to avoid false negatives .
- Data Normalization: Reference internal standards (e.g., staurosporine for kinase assays) to correct inter-lab variability .
- Metabolite Screening: LC-MS/MS identifies in situ degradation products that may alter activity .
Advanced: What mechanistic insights exist for the reactivity of the sulfonyl group in this compound?
Answer:
- Nucleophilic Substitution: The sulfonyl group acts as a leaving group under basic conditions, enabling coupling with electrophiles (e.g., aryl halides). Kinetic studies (UV-Vis monitoring) reveal second-order dependence on amine concentration .
- Acid Catalysis: Protonation of the pyridine nitrogen enhances sulfonyl electrophilicity. DFT calculations (B3LYP/6-31G*) model transition states for sulfonate displacement .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., kinases). Pyridine and sulfonyl groups often form π–π and hydrogen bonds with catalytic lysine residues .
- QSAR Models: Apply Gaussian-based molecular descriptors (HOMO/LUMO, logP) to correlate electronic effects with bioactivity. Cross-validate with leave-one-out methods .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
